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Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic
glutamate receptor 2 (mGIuR2).[1][2] As a Class C G-protein coupled receptor (GPCR),
MGIuR2 plays a crucial role in regulating synaptic transmission and neuronal excitability. Its
activation, primarily through coupling with Gai/o proteins, leads to the inhibition of adenylyl
cyclase and a subsequent reduction in cyclic AMP (CAMP) levels.[3][4] This mechanism has
positioned mMGIuR2 as a promising therapeutic target for various central nervous system (CNS)
disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo
pharmacological properties of INJ-42153605, detailing its potent PAM activity, pharmacokinetic
profile, and functional effects in established preclinical models.

Introduction to mGIuR2 and Positive Allosteric
Modulation

Metabotropic glutamate receptor 2 (mGIuR?2) is a presynaptic autoreceptor that, upon activation
by glutamate, inhibits further glutamate release.[5] This negative feedback mechanism is
critical for maintaining synaptic homeostasis. Positive allosteric modulators (PAMs) of mGIuR2
do not activate the receptor directly but rather enhance the affinity and/or efficacy of the
endogenous agonist, glutamate. This modulatory approach offers a more nuanced therapeutic
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strategy compared to direct agonists, potentially reducing the risk of receptor desensitization
and off-target effects.

In Vitro Pharmacology of JNJ-42153605
Potency and Efficacy

JNJ-42153605 demonstrates potent positive allosteric modulation of the human mGIuR2
receptor. Its activity has been characterized using various in vitro assays, with the [35S]GTPyS
binding assay being a key method to determine its functional potency.

Table 1: In Vitro Potency of INJ-42153605

Parameter Value Cell Line Assay Reference
CHO cells
_ [35S]GTPYS
EC50 17 nM expressing [6]

binding assay
human mGIuR2

Selectivity Profile

JNJ-42153605 exhibits high selectivity for the mGIluR2 receptor. Screening against a panel of
other receptors and ion channels has confirmed its specific mode of action.

Table 2: Selectivity Profile of INJ-42153605

Target Activity Concentration  Assay Reference

No agonist or
Other mGIuR

antagonist Up to 30 uM Not specified 2]
subtypes o

activity
CEREP panel No or negligible - Radioligand

o o Not specified o [2]

receptors affinity or activity binding assays

Low potential for -~ Patch-clamp
hERG Channel o Not specified ) [1]

inhibition electrophysiology

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.caymanchem.com/product/21984/jnj-42153605
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.allgenbio.com/products/m11439
https://www.allgenbio.com/products/m11439
https://pubmed.ncbi.nlm.nih.gov/23072213/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo Pharmacology of JNJ-42153605
Pharmacokinetic Profile

JNJ-42153605 displays an acceptable pharmacokinetic profile in preclinical species,
demonstrating its potential for in vivo efficacy.

Table 3: Pharmacokinetic Parameters of INJ-42153605 in Rats and Dogs

Bioav Clear
Dose Cmax

Speci Tmax ailabil ance vd t1/2 Refer
Route (mg/k (ng/m .
es 9) L) (h) ity (L/hik  (L/kg) (h) ence
(%) g)
Not Not Not Not Not Not Not
Rat Oral Specifi  Specifi  Specifi Specifi Specifi  Specifi  Specifi {;;[8]
ed ed ed ed ed ed ed
Not Not Not Not Not Not Not el
Dog Oral Specifi ~ Specifi  Specifi  Specifi  Specifi ~ Specifi  Specifi ]
ed ed ed ed ed ed ed

Note: Specific quantitative pharmacokinetic data for JINJ-42153605 was not available in the
searched literature. The table is presented as a template for such data.

In Vivo Efficacy Models

JNJ-42153605 has demonstrated central nervous system activity in rodent models relevant to
psychiatric disorders.

Table 4: In Vivo Efficacy of INJ-42153605
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Model Species Route Dose Effect Reference

Phencyclidine

(PCP)- Reversal of

) ED50=5.4

induced Mouse sc hyperlocomot  [1][6]

mg/kg )

Hyperlocomot ion

ion

Sleep-Wake Inhibition of

Rat po 3 mg/kg [1]

EEG REM sleep
Small,
transient

Rotarod Test Rat po 20 mg/kg [10]
effect on
performance

Signaling Pathways and Experimental Workflows
MGIuR2 Signaling Pathway

Activation of mGIuR2 by glutamate, potentiated by a PAM like JNJ-42153605, initiates a Gai/o-
mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to
a decrease in intracellular cAMP levels.
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Glutamate

Decreased

. Adenylyl Neurotransmitter
JNJ-42153605 e EalloRy Cyclase Release
(PAM)
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Prepare CHO cell membranes
expressing human mGIluR2
Prepare serial dilutions of
JNJ-42153605 and glutamate
PlisgEE sy gl%f;eféGDPv Acclimate mice to the
an .
351G TPy laboratory environment
Incubate membranes with ) :
JNJ-42153605, glutamate, and GDP Habituate mice to the
Add [35S]GTPYS to
initiate the reaction

locomotor activity chambers

Administer JNJ-42153605
Incubate at 30°C (or vehicle) via sc injection
Terminate reaction by Administer PCP to
rapid filtration induce hyperlocomotion

Wash filters to remove
unbound radioligand
Record locomotor activity
(e.g., distance traveled)
Measure radioactivity using
a scintillation counter
Analyze data to determine

Analyze data to determine the ED50 for reversal
EC50 values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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